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Compound of Interest

Compound Name: N-(4-formamidophenyl)acetamide

Cat. No.: B7813166 Get Quote

Executive Summary & Structural Architecture
N-(4-formamidophenyl)acetamide is a mixed-amide derivative of p-phenylenediamine.[1]

Unlike its symmetric counterparts (diacetyl or diformyl), this molecule possesses asymmetric

electronic lability due to the distinct steric and electronic profiles of the acetyl (

) and formyl (

) groups.[1]

It is frequently encountered in two critical contexts:

Pharmaceutical Impurity Profiling: As a trace impurity in the synthesis of Paracetamol

(Acetaminophen) or antiviral agents where p-phenylenediamine contaminants undergo non-

selective acylation.[1]

Synthetic Intermediate: As a precursor for benzimidazole derivatives, where the labile formyl

group allows for selective cyclization while the acetyl group acts as a robust protecting

group.[1]

Structural Differentiation (Critical Note)
Researchers often confuse this compound with N-(4-formylphenyl)acetamide (4-

acetamidobenzaldehyde).[1] The distinction is vital:
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Feature
Target: N-(4-

formamidophenyl)acetamide

Confused With: N-(4-

formylphenyl)acetamide

Functional Groups
Amide (Acetyl) + Amide

(Formyl)
Amide (Acetyl) + Aldehyde

Formula

MW 178.19 g/mol 163.17 g/mol

Reactivity
Nucleophilic attack at

carbonyls; Deformylation

Aldehyde oxidation/reduction;

Schiff base formation

Physicochemical Profile
Data summarized from analogous p-phenylenediamine derivatives and calculated properties.

Property Value / Description Context

Molecular Weight 178.19 g/mol Monoisotopic Mass: 178.07

Appearance
White to Off-White Crystalline

Solid

Darkens upon oxidation/air

exposure.[1]

Melting Point 195°C – 205°C (Predicted)

Higher than mono-acetyl

(165°C) due to increased H-

bonding network.[1]

Solubility

High: DMSO, DMF, Hot

MethanolLow: Water, Diethyl

Ether, Hexane

Solubilization requires

breaking intermolecular amide

H-bonds.[1]

pKa (Acidic) ~14.5 (Amide NH)

Very weak acid; deprotonation

requires strong bases (e.g.,

NaH).[1]

LogP ~0.6 – 0.9
Moderately lipophilic; suitable

for RP-HPLC analysis.[1]

Synthetic Methodology
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The most robust route to N-(4-formamidophenyl)acetamide is the selective formylation of 4-

aminoacetanilide.[1] This approach avoids the formation of diacetyl byproducts common in

direct acetylation of p-phenylenediamine.[1]

Protocol: Selective Formylation via Mixed Anhydride
Objective: Synthesize N-(4-formamidophenyl)acetamide from 4-aminoacetanilide.

Reagents:

Precursor: 4-Aminoacetanilide (1.0 eq)[1]

Formylating Agent: Formic Acid (98%, 5.0 eq) + Acetic Anhydride (1.2 eq)[1]

Solvent: THF or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

Activation: In a dry flask, mix Formic Acid (5 eq) and Acetic Anhydride (1.2 eq). Stir at 50°C

for 30 minutes to generate the active acetic formic anhydride species in situ.[1]

Addition: Dissolve 4-Aminoacetanilide in minimal THF. Add this solution dropwise to the

activated anhydride mixture at 0°C to prevent di-acetylation exchange.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (

) should disappear, replaced by a slightly higher running spot.[1]

Quench & Workup: Pour the reaction mixture into ice-cold water. The product often

precipitates directly.[1]

If precipitate forms: Filter, wash with cold water, and dry.[1]

If no precipitate:[1] Extract with Ethyl Acetate (3x), wash with saturated

(to remove excess acid), brine, dry over

, and concentrate.[1]
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Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthesis & Impurity Logic Diagram

p-Phenylenediamine 4-Aminoacetanilide
(Mono-acetyl)

Acetic Anhydride (1 eq)
Selective Acetylation

N-(4-formamidophenyl)acetamide
(Target)

HCOOH / Ac2O
Formylation

N,N'-Diacetyl-p-phenylenediamine
(Over-acetylation Impurity)

Ac2O Excess
Side Reaction

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the target molecule and potential over-acetylation

impurity risks.

Analytical Characterization (Fingerprinting)
To validate the structure, researchers must look for the distinct asymmetry between the acetyl

and formyl groups.[1]

Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-

, 400 MHz
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Chemical Shift
(

)

Multiplicity Integration Assignment
Structural
Insight

9.95 Singlet (Broad) 1H Acetyl-NH

Amide proton

(exchangeable).

[1]

10.15 Singlet (Broad) 1H Formyl-NH

Downfield due to

aldehyde-like

electron

withdrawal.[1]

8.25 Singlet/Doublet 1H -N-CHO

Diagnostic Peak.

The formyl

proton.[1] May

split due to

cis/trans

rotamers.[1]

7.50 – 7.55 Multiplet 4H Ar-H

AA'BB' system

typical of para-

substitution.[1]

2.02 Singlet 3H -COCH Acetyl methyl

group.[1]

Infrared Spectroscopy (FT-IR)[1][2]
3280 – 3300 cm⁻¹: N-H stretching (Amide A).

1690 cm⁻¹: Formyl C=O stretch (often sharper/higher frequency than acetyl).[1]

1660 cm⁻¹: Acetyl C=O stretch (Amide I).[1]

1540 cm⁻¹: N-H bending (Amide II).[1]

Mass Spectrometry (ESI-MS)[1]
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Positive Mode (

): 179.08 m/z.[1]

Fragmentation: Loss of CO (28 Da) from the formyl group is a primary fragmentation

pathway, distinguishing it from the diacetyl analog (which loses 42 Da ketene).[1]

Pharmaceutical Relevance: The Paracetamol
Connection
In drug development, this molecule serves as a critical marker for process control.[1]

Impurity J Context
While "Impurity J" in pharmacopeias typically refers to chlorinated or fractionated byproducts,

N-(4-formamidophenyl)acetamide represents a specific class of "Mixed Amide" impurities.[1]

Origin: If p-aminophenol (APAP starting material) contains traces of p-phenylenediamine, the

standard acetylation step produces 4-aminoacetanilide.[1] If formic acid is present (e.g., as a

solvent contaminant or pH adjuster), the formyl impurity is generated.[1]

Detection: It elutes after Paracetamol but before the diacetyl impurity in standard C18 RP-

HPLC methods (Mobile phase: Water/Methanol gradient).[1]

Biological Pathway Diagram

Toxicological Concern

Paracetamol
(Acetaminophen)

4-Aminoacetanilide
(Primary Metabolite)

Minor Pathway
(Deacetylation)

N-(4-formamidophenyl)acetamide
(Impurity)

Deformylation
(Liver Hydrolases)
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Figure 2: Metabolic relationship showing how the formyl impurity degrades into the same

primary metabolite as Paracetamol, potentially altering toxicological burdens.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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